molecular formula C21H17ClN2O4S B2525552 N-benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine CAS No. 862794-47-6

N-benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine

Cat. No.: B2525552
CAS No.: 862794-47-6
M. Wt: 428.89
InChI Key: ZCPOLRJHZNVOFG-UHFFFAOYSA-N
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Description

N-benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine is a useful research compound. Its molecular formula is C21H17ClN2O4S and its molecular weight is 428.89. The purity is usually 95%.
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Scientific Research Applications

Metal-Free Synthesis Methods

An efficient three-component reaction developed for the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives showcases a new strategy for the synthesis of complex molecules. This domino process provides an excellent functional group tolerance and efficiency, indicating the versatility of using compounds like N-benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine in organic synthesis without the need for transition metals (Cui, Zhu, Li, & Cao, 2018).

Antimicrobial and Antiviral Activities

Synthesis and biological evaluation of derivatives reveal significant insights into their antimicrobial and antiviral potentials. For instance, a study on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives from 4-chlorobenzoic acid highlighted their anti-tobacco mosaic virus activity. This underscores the importance of the core structure in developing potential antiviral agents (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Green Chemistry Applications

The versatility of this compound is also highlighted in green chemistry, where it can be used in solvent-free conditions. A notable example is the Brønsted acidic ionic liquid-catalyzed synthesis of 1,2,4,5-tetrasubstituted imidazoles, presenting an environmentally friendly approach to synthesizing complex molecules (Davoodnia, Heravi, Safavi-Rad, & Tavakoli-Hoseini, 2010).

Properties

IUPAC Name

N-benzyl-4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O4S/c1-24(14-15-6-3-2-4-7-15)21-20(23-19(28-21)18-8-5-13-27-18)29(25,26)17-11-9-16(22)10-12-17/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPOLRJHZNVOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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